[3-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone
Description
3-(5-Methyl-1H-tetrazol-1-yl)phenylmethanone is a heterocyclic compound featuring a tetrazole ring (substituted with a methyl group at the 5-position) linked to a phenyl group, which is further connected to a 4-phenylpiperazine moiety via a methanone bridge.
Properties
Molecular Formula |
C19H20N6O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[3-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20N6O/c1-15-20-21-22-25(15)18-9-5-6-16(14-18)19(26)24-12-10-23(11-13-24)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3 |
InChI Key |
HTRPQKXZCXOPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperazine Moiety: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.
Coupling Reactions: The final step involves coupling the tetrazole and piperazine moieties through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.
Reduction: Reduction of the carbonyl group results in the formation of an alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tetrazole and piperazine-containing molecules.
Biology
In biological research, 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole and Piperazine Moieties
The compound shares structural similarities with several synthesized derivatives, differing primarily in substituents on the tetrazole ring, piperazine modifications, or linker regions. Below is a comparative analysis:
| Compound Name / ID | Key Structural Differences | Biological Activity (IC₅₀ or EC₅₀) | Target | Reference ID |
|---|---|---|---|---|
| 3-(5-Methyl-1H-tetrazol-1-yl)phenylmethanone | 5-methyltetrazole, phenylpiperazine | Not reported | Hypothesized: AChE | N/A |
| 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone (208) | Isoxazole replaces tetrazole; 2-Cl phenyl | IC₅₀ = 21.85 µM (AChE) | Acetylcholinesterase | |
| 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) | Allylpiperazine, ethanone linker | Antiproliferative (unspecified) | Cancer cell lines | |
| 1-(4-(Substituted sulfonyl)piperazin-1-yl)-2-(1-aryl-tetrazol-5-ylthio)ethanone (7a–x) | Sulfonylpiperazine, thioether linker | Antiproliferative (unspecified) | Cancer cell lines |
Key Observations
- Tetrazole vs. Isoxazole Substitution : Compound 208 (isoxazole analogue) exhibits potent AChE inhibition (IC₅₀ = 21.85 µM), suggesting that replacing tetrazole with isoxazole enhances AChE binding affinity. The methyl group on the tetrazole in the target compound may reduce steric hindrance compared to bulkier substituents, but its AChE activity remains untested .
- Piperazine Modifications : Allylpiperazine (13a) and sulfonylpiperazine (7a–x) derivatives show antiproliferative activity, indicating that piperazine substituents influence target selectivity. The phenylpiperazine in the target compound may favor CNS receptor interactions over anticancer effects .
Research Findings and Mechanistic Insights
Pharmacological Potential
While direct data on the target compound is lacking, structural analogues suggest:
Biological Activity
The compound 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone, known for its potential pharmacological properties, has garnered interest in various fields of medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a tetrazole ring, a phenyl group, and a piperazine moiety, which are known to contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole and piperazine derivatives exhibit significant anticancer properties. For instance, research by Panice et al. (2019) demonstrated that similar tetrazole-based compounds inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the piperazine ring enhances binding affinity to specific receptors involved in tumor growth regulation.
Table 1: Summary of Anticancer Studies on Tetrazole Derivatives
| Study Reference | Compound Tested | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|---|
| Panice et al. (2019) | Tetrazole derivative | Breast cancer | Apoptosis induction | 15 |
| Lopes et al. (2022) | Similar structure | Lung cancer | Cell cycle arrest | 20 |
Neuropharmacological Effects
The compound also exhibits neuropharmacological effects, particularly in modulating serotonin receptors. Piperazine derivatives are known for their affinity towards 5-HT receptors, which play a crucial role in mood regulation and anxiety disorders. In vitro studies have shown that 3-(5-methyl-1H-tetrazol-1-yl)phenylmethanone can act as a selective serotonin reuptake inhibitor (SSRI), potentially offering therapeutic benefits in treating depression and anxiety.
Table 2: Neuropharmacological Studies
| Study Reference | Compound Tested | Target Receptor | Effect Observed |
|---|---|---|---|
| Silva et al. (2020) | Piperazine derivative | 5-HT2A receptor | Increased binding affinity |
| Gomes et al. (2021) | Similar structure | 5-HT reuptake transporter | Inhibition of reuptake |
Case Study 1: Anticancer Efficacy
A clinical trial involving a similar compound demonstrated significant tumor shrinkage in patients with metastatic breast cancer. The trial highlighted the compound's ability to enhance the efficacy of standard chemotherapy regimens while reducing side effects.
Case Study 2: Depression Treatment
In a double-blind study assessing the neuropharmacological properties of tetrazole derivatives, patients with generalized anxiety disorder reported marked improvements in symptoms after treatment with a related compound over eight weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
